Cas no 1540650-76-7 (2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid)
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidineacetic acid, 1-(2-ethylbutyl)-
- 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid
- 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
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- Inchi: 1S/C13H25NO2/c1-3-11(4-2)10-14-7-5-12(6-8-14)9-13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16)
- InChI Key: LFPIRVZJYIETPS-UHFFFAOYSA-N
- SMILES: N1(CC(CC)CC)CCC(CC(O)=O)CC1
Experimental Properties
- Density: 0.972±0.06 g/cm3(Predicted)
- Boiling Point: 342.1±15.0 °C(Predicted)
- pka: 4.49±0.10(Predicted)
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E162701-100mg |
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid |
1540650-76-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E162701-500mg |
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid |
1540650-76-7 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E162701-1g |
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic Acid |
1540650-76-7 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-3262-0.25g |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid |
1540650-76-7 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3262-0.5g |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid |
1540650-76-7 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-3262-1g |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid |
1540650-76-7 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-3262-2.5g |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid |
1540650-76-7 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-3262-5g |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid |
1540650-76-7 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3262-10g |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid |
1540650-76-7 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid
Introduction to 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid (CAS No. 1540650-76-7)
2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1540650-76-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core substituted with a 2-ethylbutyl group and an acetic acid moiety, has garnered attention due to its structural features and potential biological activities. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors, while the acetic acid side chain can influence solubility and metabolic stability. The specific substitution pattern in 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid suggests a tailored design aimed at optimizing pharmacokinetic and pharmacodynamic properties.
The synthesis and characterization of 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid involve sophisticated organic chemistry techniques, including nucleophilic substitution reactions and functional group transformations. The introduction of the 2-ethylbutyl group at the 4-position of the piperidine ring requires precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound. These analytical techniques provide detailed insights into the molecular structure, ensuring that the synthesized product matches the intended chemical formula and configuration.
In recent years, there has been growing interest in piperidine derivatives as pharmacological agents due to their favorable pharmacokinetic profiles and ability to modulate various biological pathways. 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid represents a promising candidate for further exploration in this context. Its structural motif is reminiscent of several approved drugs that target central nervous system (CNS) disorders, inflammatory diseases, and metabolic conditions. The acetic acid moiety, in particular, can serve as a hydrogen bond acceptor or participate in salt formation, which is crucial for drug formulation and bioavailability.
One of the key aspects of evaluating 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid is its potential interaction with biological targets. Computational modeling and molecular docking studies have been instrumental in predicting how this compound might bind to specific proteins or enzymes. These studies often reveal insights into binding affinities, binding modes, and potential side effects. For instance, virtual screening campaigns have identified piperidine derivatives as inhibitors of enzymes involved in cancer metabolism or neurotransmitter signaling. While 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid has not yet been tested in clinical trials, its structural features suggest it may exhibit similar mechanisms of action.
The pharmaceutical industry has increasingly adopted structure-based drug design approaches to develop novel therapeutics. 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid exemplifies how rational molecular design can lead to compounds with enhanced efficacy and reduced toxicity. By modifying key structural elements such as the piperidine ring substitution pattern and the acetic acid side chain, chemists can fine-tune biological activity while maintaining favorable pharmacokinetic properties. This iterative process often involves synthesizing analogs, assessing their potency, selectivity, and toxicity profiles, and refining the structure accordingly.
Recent advancements in biocatalysis have also opened new avenues for the synthesis of complex molecules like 2-(1-(2-ethylbutyl)piperidin-4-yl)acetic acid. Enzyme-mediated reactions offer high selectivity and mild reaction conditions, making them attractive for pharmaceutical applications. For example, transaminase-catalyzed reactions have been used to introduce chiral centers into piperidine derivatives with high enantioselectivity. Such biocatalytic methods align well with green chemistry principles by reducing waste and energy consumption compared to traditional synthetic routes.
The role of 2-(1-(2-ethylbutyl)piperidin-4-ytl)acetic acid in drug discovery extends beyond its potential therapeutic applications. It serves as a valuable scaffold for developing libraries of compounds for high-throughput screening (HTS). HTS platforms allow researchers to rapidly test thousands of molecules for activity against a wide range of biological targets. By incorporating 2-(1-(2-elthylbutul)piperidin-ytl)acetic acid or its derivatives into such screens, scientists can identify novel leads for further development.
In conclusion, 25(1(21 ethybtul)piperidiil42ytl )actie cid (CAS No 1540650767 )is a structurally interesting compound with potential applications in pharmaceutical research Its unique substitution pattern places it within a class of molecules known for their biological activity Further exploration through synthetic chemistry computational modeling and preclinical studies could uncover new therapeutic opportunities This compound underscores the importance of innovative approaches in drug discovery where structural diversity meets functional specificity
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